N,N-Dimethyl-3-oxoprop-2-enamide
Description
Structure
3D Structure
Properties
CAS No. |
157372-63-9 |
|---|---|
Molecular Formula |
C5H7NO2 |
Molecular Weight |
113.11 g/mol |
InChI |
InChI=1S/C5H7NO2/c1-6(2)5(8)3-4-7/h3H,1-2H3 |
InChI Key |
WHZXABKYMBDTSF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C=C=O |
Origin of Product |
United States |
Synthetic Methodologies for N,n Dimethyl 3 Oxoprop 2 Enamide and Analogous Enaminones
Direct Synthetic Routes to N,N-Dimethyl-3-oxoprop-2-enamide Derivatives
Direct synthetic routes to this compound derivatives and other enaminones often involve the condensation of a carbonyl compound with an amine or its equivalent. A common and effective method is the reaction of a 1,3-dicarbonyl compound with a primary or secondary amine. This reaction is frequently catalyzed by various agents to improve yields and reaction times.
For instance, the synthesis of a range of β-enamino esters and β-enaminones can be achieved by reacting 1,3-dicarbonyl compounds with different primary amines in the absence of a solvent and in the presence of a catalytic amount of ferric (III) ammonium (B1175870) nitrate (B79036) at room temperature, with reported yields ranging from 69-92%. acgpubs.org Similarly, lanthanum trichloride (B1173362) heptahydrate has been used as a catalyst for the reaction of β-keto carbonyl compounds with a variety of amines at room temperature in methylene (B1212753) dichloride, affording enaminone derivatives in high yields of 85-93%. acgpubs.org Another approach involves the use of bismuth (III) trifluoroacetate (B77799) as a catalyst in water, which allows for high regio- and chemo-selective enamination of carbonyl compounds with yields between 63-98%. acgpubs.org
A particularly relevant direct route to derivatives structurally similar to this compound involves the reaction of 1,1,1-trihalo-4-alkoxy-3-alkene-2-ones with primary and secondary amines under solvent-free conditions, which has been shown to produce a series of 4-amino-1,1,1-trihalo-3-alkene-2-ones in excellent yields of 73-99%. acgpubs.org
Table 1: Catalysts and Yields for the Direct Synthesis of Enaminones
| Catalyst | Reactants | Solvent | Yield (%) |
|---|---|---|---|
| Ferric (III) ammonium nitrate | 1,3-Dicarbonyl compounds, primary amines | Solvent-free | 69-92 acgpubs.org |
| Lanthanum trichloride heptahydrate | β-Keto carbonyl compounds, various amines | Methylene dichloride | 85-93 acgpubs.org |
| Bismuth (III) trifluoroacetate | Carbonyl compounds | Water | 63-98 acgpubs.org |
| None | 1,1,1-Trihalo-4-alkoxy-3-alkene-2-ones, amines | Solvent-free | 73-99 acgpubs.org |
| Zinc perchlorate (B79767) hexahydrate | Keto esters, primary and secondary amines | Not specified | >70 acgpubs.org |
| Scandium(III) triflate | β-Keto esters, amines | Solvent-free | 70-95 acgpubs.org |
Indirect Synthesis Approaches via Precursor Modification
Desaturation Strategies from Saturated Amide Precursors
One indirect approach involves the introduction of a double bond into a saturated amide precursor. This can be achieved through various dehydrogenation reactions. For example, a palladium-catalyzed oxidative N-α,β-dehydrogenation of amides has been developed, which provides a range of enamides with high yields. This method involves an allylic C(sp³)-H activation followed by β-H elimination.
Transformations Involving Carbonyl Condensations and Amine Addition
The Stork enamine reaction is a well-established method that indirectly leads to enaminone-like structures. libretexts.orglibretexts.org This reaction involves the formation of an enamine from a ketone and a secondary amine, which then acts as a nucleophile in a Michael-type addition to an α,β-unsaturated carbonyl acceptor. libretexts.orglibretexts.org Hydrolysis of the resulting iminium salt yields a 1,5-dicarbonyl compound. libretexts.orglibretexts.org While not a direct synthesis of this compound, the principles of enamine reactivity are central to these transformations.
Another indirect method is the Claisen condensation, which involves the reaction between two esters or an ester and a carbonyl compound in the presence of a strong base. latech.edu Mixed Claisen condensations, where one of the esters lacks α-hydrogens, can be particularly useful for synthesizing β-keto esters, which are precursors to enaminones. latech.edu
Catalytic Synthesis of this compound Scaffolds
Catalysis plays a crucial role in the efficient synthesis of enaminone frameworks, offering milder reaction conditions and improved selectivity.
Transition Metal-Catalyzed Coupling Reactions (e.g., Mizoroki-Heck type reactions utilizing related enamides)
The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a powerful tool for C-C bond formation and can be adapted for the synthesis of enamide and enaminone structures. nih.govrsc.org While the classic Mizoroki-Heck reaction typically involves aryl or vinyl halides, variations using enamines or enamides as substrates have been explored. nih.gov For instance, the intramolecular Mizoroki-Heck reaction of enamines has been used to construct nitrogen-containing heterocycles. nih.gov An optimization study for the intermolecular version identified that 1.5 mol % Pd(dba)₂ with PCy₃ in xylene at reflux temperature gave the highest yield with electron-rich aryl iodides. nih.gov
Recent advancements have also focused on developing more sustainable and efficient catalytic systems. For example, a heterogeneous organic semiconductor photocatalyst, mesoporous graphitic carbon nitride (mpg-CN), has been used with Ni(II) salts for Mizoroki-Heck type reactions, offering a practical and sustainable approach. rsc.org
Table 2: Substrate Scope in Mizoroki-Heck Type Reactions for Enamide Synthesis
| Aryl Halide | Olefin | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Iodoanisole | N,N-Dimethylacrylamide | Pd(dba)₂ / PCy₃ | 85 | nih.gov |
| 1-Iodo-4-nitrobenzene | N,N-Dimethylacrylamide | Pd(dba)₂ / PCy₃ | 45 | nih.gov |
| Iodobenzene | N,N-Dimethylacrylamide | Pd(dba)₂ / PCy₃ | 78 | nih.gov |
| Aryl/Hetaryl Bromides | Styrene | NHC-Pd-PEPPSI type complexes | Not specified | researchgate.net |
| Aryl Halides | Phenanthridinone precursors | NiI₂ / (S)-tBu-iQuinox L27 | Good to excellent | acs.org |
Stereoselective Synthesis of Enaminone Frameworks
The development of stereoselective methods for the synthesis of enaminone frameworks is of great importance, as chirality is a key feature in many biologically active molecules.
One approach to achieve stereoselectivity is through catalyst control in NHC-catalyzed annulations of enals with heterocyclic enones, which can produce ε-lactones or spiro-heterocycles in a highly diastereo- and enantioselective manner. rsc.org The choice of the chiral catalyst backbone dictates the chemoselectivity of the reaction. rsc.org
Another strategy involves the palladium-catalyzed hydroamidation of electron-deficient terminal alkynes with amides. organic-chemistry.org This method allows for the stereoselective synthesis of Z-enamides, which are typically the thermodynamically less favorable isomer. organic-chemistry.org The selectivity is attributed to intramolecular hydrogen bonding in the vinyl-palladium complex. organic-chemistry.org Optimization studies have shown that Pd(OAc)₂, trifluoroacetic acid, and sodium acetate (B1210297) in toluene (B28343) at 70°C provide good results, with yields up to 82%. organic-chemistry.org When secondary amides are used, E-enamides are produced due to the absence of the directing hydrogen bond. organic-chemistry.org
Furthermore, the stereoselective synthesis of vinyl, aryl, alkynyl, alkyl, and thio-substituted Z-enamides can be achieved using vinylbenziodoxolone (VBX) reagents. rsc.org These stable reagents are prepared by the stereoselective addition of N- or O-nucleophiles to alkynyl precursors and are then used in palladium-catalyzed cross-couplings at room temperature. rsc.org
Table 3: Catalysts and Stereoselectivity in Enamide Synthesis
| Reaction Type | Catalyst/Reagent | Product | Stereoselectivity (E:Z or ee) | Yield (%) | Reference |
|---|---|---|---|---|---|
| NHC-catalyzed annulation | Chiral NHC | ε-lactones/spiro-heterocycles | High diastereo- and enantioselectivity | Not specified | rsc.org |
| Pd-catalyzed hydroamidation | Pd(OAc)₂ / TFA / NaOAc | Z-enamides (from primary amides) | Z-selective | up to 82 | organic-chemistry.org |
| Pd-catalyzed hydroamidation | Pd(OAc)₂ / TFA / NaOAc | E-enamides (from secondary amides) | E-selective | Not specified | organic-chemistry.org |
| Pd-catalyzed cross-coupling | VBX reagents / Pd catalyst | Z-enamides | Z-selective | Not specified | rsc.org |
| Ni-catalyzed Heck cyclization | NiI₂ / (S)-tBu-iQuinox L27 | Phenanthridinones | 9:1 e.r. | Good to excellent | acs.org |
Reactivity and Mechanistic Investigations of N,n Dimethyl 3 Oxoprop 2 Enamide and Enaminone Systems
Nucleophilic Reactivity of the Enaminone Moiety
The nucleophilic character of enaminones is a result of the electron-donating nitrogen atom, which increases the electron density of the C=C double bond, particularly at the α-carbon. masterorganicchemistry.com This makes the α-carbon susceptible to attack by various electrophiles. masterorganicchemistry.comutdallas.edu
Enaminones, serving as synthetic equivalents to enolates, readily undergo SN2-type alkylation at the α-carbon when treated with reactive alkyl halides. libretexts.orglibretexts.org This reaction, often referred to as the Stork enamine alkylation, proceeds through the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the α-alkylated carbonyl compound. libretexts.orglibretexts.org A key advantage of using enamines over enolates for alkylation is that the reactions can often be performed under neutral conditions, avoiding the harsh, strongly basic environments required for enolate formation which many organic compounds cannot tolerate. libretexts.orglibretexts.org This method typically prevents issues of overreaction that can occur with enolates. libretexts.orglibretexts.org
The reaction of an enaminone anion, such as that derived from 3-amino-5,5-dimethylcyclohex-3-enone, with ethyl acrylate (B77674) can result in either C- or N-alkylation depending on the reaction conditions. rsc.orgrsc.org For instance, using sodium hydride in solvents like THF or dioxane favors N-alkylation. rsc.org
Table 1: Examples of Enaminone Alkylation
| Enaminone/Enamine Precursor | Alkylating Agent | Conditions | Product Type | Reference |
| Enamine from Cyclopentanone & Pyrrolidine | Methyl Iodide | 1) Enamine formation, 2) CH₃I, 3) H₃O⁺ hydrolysis | α-Methylcyclopentanone | libretexts.org |
| 3-Amino-5,5-dimethylcyclohex-3-enone anion | Ethyl Acrylate | NaH, THF/dioxane | N-alkylation product | rsc.org |
| Pyrrolidine enamine of cyclohexanone | Phenacyl bromide | Benzene, reflux | α-Phenacylcyclohexanone (after hydrolysis) | youtube.com |
| Pyrrolidine enamine of cyclohexanone | Ethyl iodide | Dioxane | α-Ethylcyclohexanone (after hydrolysis) | youtube.com |
The choice of the secondary amine used to form the enamine can influence the outcome of the reaction, with bulky amines sometimes showing different reactivity. youtube.com
Enaminones are effective nucleophiles (Michael donors) in conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors). libretexts.orgwikipedia.org The nucleophilic α-carbon of the enamine attacks the β-carbon of the acceptor, leading to the formation of a 1,5-dicarbonyl compound after hydrolysis of the intermediate iminium salt. libretexts.orgyoutube.com This reaction is a widely used method for forming carbon-carbon bonds under mild conditions. wikipedia.org
Enaminones can react with acrylic esters in a Michael-type fashion. rsc.org For example, the reaction between NH₂-based enaminones and acryloyl chloride in the presence of aluminum trichloride (B1173362) in an aqueous THF medium proceeds via a domino amidation and intramolecular Michael addition to yield 3,4-dihydropyridin-2-ones. researchgate.net The enamine, being a weak base, preferentially attacks the electrophilic β-carbon of the Michael acceptor. youtube.com
Enaminones are versatile partners in various cycloaddition reactions, leading to the formation of diverse cyclic and heterocyclic structures.
Povarov Reaction: The Povarov reaction is a formal [4+2] cycloaddition used to synthesize tetrahydroquinolines. wikipedia.orgnumberanalytics.com In this reaction, an enamine or another electron-rich alkene reacts with an aromatic imine (often generated in situ from an aniline (B41778) and an aldehyde). wikipedia.orgjst.org.in The reaction is typically catalyzed by a Lewis acid, such as boron trifluoride, which activates the imine towards electrophilic attack by the enaminone. wikipedia.orgjst.org.in The mechanism is considered stepwise, involving the formation of a zwitterionic intermediate, rather than a concerted process. wikipedia.orgexlibrisgroup.com Endocyclic enamides have also been successfully employed as the dienophile component in Povarov reactions to create fused tetracyclic N-heterocycles. researchgate.net
[2+2] Cycloadditions: Enaminones undergo [2+2] cycloaddition reactions with electron-poor acetylenes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). tandfonline.com These reactions can lead to the formation of cyclobutene (B1205218) derivatives, which may subsequently undergo rearrangements or ring-expansions depending on the substrate and reaction conditions. tandfonline.com While these reactions are often considered stepwise, a concerted [π2s + π2a] pathway can also be envisioned. tandfonline.com Photochemical [2+2] cycloadditions are also a prominent reaction class for enones, proceeding through a triplet excited state to form a diradical intermediate that closes to a cyclobutane (B1203170) ring. wikipedia.orglibretexts.org Chiral sensitizers have been used to achieve enantioselective intermolecular [2+2] photocycloadditions with visible light. nih.gov
6π-Electrocyclizations: Enaminones are precursors for generating 1-azatriene systems that can undergo 6π-electrocyclization. These reactions are a powerful tool for synthesizing nitrogen-containing six-membered rings like dihydropyridines. acs.org Photochemical 6π-electrocyclization reactions can be catalyzed by chiral Lewis acids, enabling highly enantioselective transformations. acs.orgnih.gov Recent advances have also demonstrated enantioconvergent 6π-electrocyclizations using photoredox catalysis. nih.gov
Electrophilic Reactivity Patterns
The enaminone scaffold possesses two primary electrophilic centers: the carbonyl carbon (C-1) and the β-carbon (C-3). researchgate.net This allows them to react with a variety of nucleophiles. Strong nucleophiles tend to add to the ketone, while weaker nucleophiles often undergo 1,4-conjugate addition. wpmucdn.com The reactivity towards electrophiles and nucleophiles makes enaminones valuable precursors for synthesizing nitrogen heterocycles. researchgate.net
Elimination and Rearrangement Reactions
Enaminone systems can participate in or be generated through elimination and rearrangement reactions. For instance, β-enaminones can be synthesized via a NaOH-catalyzed rearrangement of propargylic hydroxylamines. organic-chemistry.org Another example involves the synthesis of α,β-dehydroamino acid derivatives from α-bromoesters and hydroxamates, which proceeds through a sequential displacement followed by a base-induced elimination-isomerization reaction. organic-chemistry.org
Furthermore, enaminone intermediates can undergo C=C bond cleavage under certain conditions. In an acid-catalyzed process, β-enaminones derived from 2-(aminomethyl)anilines and ynones can cyclize and then cleave the C=C bond to form 3,4-dihydroquinazolines. mdpi.com
Detailed Mechanistic Studies of Key Transformations
The mechanisms of the key transformations involving enaminones have been the subject of detailed investigation.
Alkylation: The Stork enamine alkylation mechanism involves three main steps: (1) formation of the enamine from a ketone or aldehyde, (2) a nucleophilic SN2 attack by the enamine's α-carbon on an alkyl halide to form an iminium salt, and (3) hydrolysis of the iminium salt to regenerate the carbonyl group, now α-alkylated. masterorganicchemistry.comlibretexts.orglibretexts.org The nucleophilicity of the enamine stems from a key resonance structure that places a negative charge on the α-carbon. masterorganicchemistry.com
Povarov Reaction: DFT (Density Functional Theory) studies have shown that the Lewis acid-catalyzed Povarov reaction proceeds through a stepwise mechanism. exlibrisgroup.comrsc.org It begins with the activation of the imine by the Lewis acid, followed by a nucleophilic attack from the enaminone to form a stabilized zwitterionic intermediate. exlibrisgroup.com This is distinct from a concerted Diels-Alder pathway. The reaction concludes with an intramolecular Friedel-Crafts-type reaction and subsequent elimination steps to form the final tetrahydroquinoline product. wikipedia.orgnih.gov
[2+2] Cycloadditions: The mechanism of [2+2] cycloaddition between enaminones and electron-deficient acetylenes is generally accepted to be a stepwise process, which can sometimes compete with a Michael-type addition. tandfonline.com In photochemical [2+2] cycloadditions of enones, the reaction is initiated by photoexcitation of the enone to a triplet state, which then interacts with the ground-state alkene to form a diradical intermediate before ring closure. wikipedia.org
Hydrolysis: The acid-catalyzed hydrolysis of enaminones has been studied to understand their stability. The rate-determining step is often the protonation of the vinyl β-carbon. nih.gov This is followed by the addition of water to the resulting iminium ion and subsequent collapse to the carbonyl compound and the corresponding amine. masterorganicchemistry.comnih.gov
Elucidation of Reaction Pathways and Transition States
The reactivity of N,N-dimethyl enaminones has been explored through various synthetic applications, revealing several key reaction pathways. These compounds are known to participate in multicomponent reactions, cycloadditions, and functionalization reactions, often proceeding through well-defined mechanistic steps.
One prominent pathway involves the reaction of enaminones with quinone derivatives. For instance, in the presence of a catalyst like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), enaminones can undergo a Michael addition to quinone imine ketals. acs.org The proposed mechanism suggests an initial Michael addition to form an intermediate, which then undergoes an imine-enamine tautomerization. acs.org This is followed by an intramolecular aza-Michael addition to yield complex heterocyclic scaffolds like morphan derivatives. acs.org
Another significant pathway is the acid-catalyzed cleavage of the C=C double bond in N,N-dimethyl enaminones. This allows for the formation of new carbon-nitrogen and carbon-carbon bonds, providing a route to various heterocyclic systems. researchgate.net Furthermore, palladium-catalyzed annulation reactions have been developed, demonstrating the controlled construction of γ-butenolides and γ-lactams from N,N-dimethyl enaminones and cyclopropenones. rsc.org The reaction proceeds through a regioselective ring-opening and subsequent [4+2] or [3+2] annulation, with the specific pathway determined by the substitution on the enaminone's nitrogen atom. rsc.org
In three-component reactions, enaminones can act as a key component, reacting with species like enals and 2-aminopyridines in the presence of an acid catalyst to form 1,2-dihydropyridines regioselectively. rsc.org Cascade reactions involving cyclic ketones, arylamines, and benzoylmethylene malonates also proceed through an in situ formed enamine intermediate, which then undergoes a Michael-type addition and subsequent intramolecular cyclization. nih.gov
The transition states in these reactions are influenced by the specific reactants and catalysts employed. For example, in the cascade reaction to form tetrahydroindoles, a Brønsted acid catalyst is crucial for activating a carbonyl group, which facilitates the key intramolecular cyclization step. nih.gov The existence of E- and Z-isomers in solution is also a critical aspect of their reactivity, with the equilibrium between isomers being influenced by the solvent and the enaminone's structure. researchgate.net
Characterization of Reactive Intermediates
The identification and characterization of transient species are fundamental to understanding the mechanisms of enaminone reactions. Due to their high reactivity, these intermediates are often not isolated but are trapped or identified through spectroscopic methods and crystallographic studies.
In reactions with electrophilic alkynes like dimethyl acetylene (B1199291) dicarboxylate (DMAD), the formation of a zwitterionic intermediate has been proposed. ijcce.ac.ir This intermediate is generated by the nucleophilic attack of the enaminone on the alkyne. While often transient, the existence of such intermediates is a cornerstone of the mechanistic understanding of these reactions. ijcce.ac.ir
More definitive evidence for reaction intermediates has been obtained through X-ray crystallography. In a three-component cascade reaction to synthesize tetrahydroindoles, an imine intermediate was successfully isolated and its structure confirmed by X-ray analysis. nih.gov This provided direct proof of the proposed reaction pathway, which involves the formation of an enamine from a cyclic ketone and an arylamine, followed by a Michael addition and tautomerization to the isolated imine intermediate. nih.gov
Enamine intermediates are also central to the tandem oxidation-acylation of tertiary amines, where they are proposed as the key active species that trigger the subsequent acylation process. researchgate.net The versatility of the enaminone scaffold is largely derived from the reactivity of these and other transient species formed during a reaction sequence.
Factors Influencing Regioselectivity and Stereochemical Outcomes
The control of regioselectivity and stereochemistry is a paramount challenge and a key area of investigation in the chemistry of N,N-dimethyl enaminones. Several factors have been identified that govern the outcome of their reactions.
Catalyst and Reagent Control: The choice of catalyst is a powerful tool for directing regioselectivity. In palladium-catalyzed reactions of N,N-dimethyl enaminones with cyclopropenones, the reaction can be selectively directed to either the carbon or the nitrogen atom of the enaminone. When a tertiary enaminone like N,N-Dimethyl-3-oxoprop-2-enamide is used, a [4+2] annulation occurs at the carbon framework to produce γ-butenolides. In contrast, using an N-H substituted secondary enaminone leads to a [3+2] annulation at the amine group, yielding γ-lactams. rsc.org This demonstrates remarkable catalyst- and substrate-controlled divergence in reactivity. Similarly, DBU has been shown to promote specific Michael and aza-Michael addition sequences. acs.org
Substituent Effects: The electronic nature of substituents on the enaminone ring plays a significant role in reactivity and yield. Electron-withdrawing groups, such as fluorine or chlorine on a benzoyl moiety, have been found to be favorable for the yield of Michael addition reactions. acs.org Steric effects also play a role; bulky groups at the ortho position of an arylamine or on the phenyl ring of benzoylmethylene malonates can slow down reaction rates and decrease yields in cascade reactions. nih.gov
Structural Isomerism: Enaminones can exist as cis/trans (E/Z) isomers, and the equilibrium between them can be influenced by solvent polarity, temperature, and concentration. researchgate.netresearchgate.net Exposure to light, particularly UV irradiation, can also induce reversible cis-trans isomerization in solution. researchgate.net This stereochemical flexibility can be harnessed or may need to be controlled in synthetic applications. In some cases, specific conformations can direct reaction outcomes, such as when a remote hydroxyl group prevents epimerization by guiding the re-addition of an eliminated amine. acs.org
The table below summarizes the divergent synthesis outcomes based on the enaminone substrate in palladium-catalyzed annulations. rsc.org
| Enaminone Type | Amine Substitution | Reactant | Catalyst System | Product Type |
| Tertiary | N,N-dimethyl | Cyclopropenone | PdCl₂, CuCl, Ac₂O | γ-Butenolide |
| Secondary | N-H | Cyclopropenone | PdCl₂, CuCl, Ac₂O | γ-Lactam |
This table illustrates how a subtle change in the enaminone structure—from a tertiary to a secondary amine—completely alters the regiochemical outcome of the reaction, highlighting the fine-tuning possible in these systems.
Advanced Applications of N,n Dimethyl 3 Oxoprop 2 Enamide in Complex Organic Synthesis
Role as a Versatile Building Block for Heterocyclic Compound Synthesis
The inherent reactivity of N,N-Dimethyl-3-oxoprop-2-enamide makes it an exceptional starting material for the synthesis of a wide array of heterocyclic compounds. Its ability to participate in various cyclization and multicomponent reactions has been extensively leveraged to construct both nitrogen- and oxygen-containing ring systems, which are prevalent motifs in pharmaceuticals and natural products.
Construction of Nitrogen-Containing Heterocycles (e.g., Isoquinolines, Pyrroles, Pyridinones)
This compound serves as a key intermediate in the synthesis of numerous nitrogen-containing heterocycles. Its enaminone moiety provides a platform for annulation reactions to build complex fused ring systems.
Isoquinolines: The isoquinoline (B145761) core is a privileged scaffold in medicinal chemistry. rsc.org While direct synthesis from this compound is a specific application, the broader class of enaminones is instrumental in modern isoquinoline synthesis. rsc.orgacs.orgnih.govorganic-chemistry.org For instance, a facile and practical method for the synthesis of fused tricyclic pyrazolo[5,1-a]isoquinolines has been achieved through a rhodium-catalyzed three-component reaction of enaminones, hydrazine (B178648) hydrochloride, and internal alkynes. acs.org This method highlights the ability of the enaminone to undergo extraordinary high-order bond functionalization, including the transformation of aryl C-H, ketone C=O, and alkenyl C-N bonds. acs.org
Pyrroles: Pyrrole (B145914) derivatives are another class of heterocycles readily accessible from enaminone precursors. rsc.orgacs.orgorganic-chemistry.orgorganic-chemistry.org Palladium-catalyzed annulation of enaminones and alkenes provides a sustainable approach to NH-free pyrroles through the activation of multiple C(sp2)-H bonds, accompanied by the evolution of hydrogen gas. organic-chemistry.org This method avoids the need for pre-functionalized substrates, offering an environmentally friendly alternative to traditional pyrrole syntheses. organic-chemistry.org Furthermore, multicomponent reactions involving enaminones, vicinal tricarbonyl compounds, and nucleophiles, catalyzed by B(C6F5)3, offer a simple and universal method to synthesize highly functionalized pyrroles. rsc.org
Pyridinones: The reaction of this compound with active methylene (B1212753) compounds is a well-established method for the synthesis of substituted pyridinones. These reactions typically proceed via a Michael addition of the active methylene compound to the electron-deficient double bond of the enaminone, followed by cyclization and elimination of dimethylamine. The versatility of this approach allows for the introduction of a wide range of substituents on the pyridinone ring, depending on the choice of the active methylene compound.
Table 1: Synthesis of Nitrogen-Containing Heterocycles Using Enaminone Precursors
| Heterocycle | Method | Key Features |
|---|---|---|
| Pyrazolo[5,1-a]isoquinolines | Three-component reaction of enaminones, hydrazine hydrochloride, and internal alkynes (Rh-catalyzed) | High-order bond functionalization (aryl C-H, C=O, C-N). acs.org |
| NH-free Pyrroles | Palladium-catalyzed annulation of enaminones and alkenes. organic-chemistry.org | Triple C(sp2)-H activation, hydrogen evolution, sustainable. organic-chemistry.org |
| Functionalized Pyrroles | B(C6F5)3-catalyzed multicomponent reaction of enaminones, vicinal tricarbonyl compounds, and nucleophiles. rsc.org | Simple, universal, allows for diverse functionalization. rsc.org |
| 2-Acetyl-1H-pyrroles | One-pot, two-step protocol from N-propargylic β-enaminones via 1,4-oxazepine (B8637140) intermediates (ZnCl2 mediated). acs.org | Good to high yields, large substrate scope. acs.org |
Formation of Oxygen-Containing Heterocycles (e.g., Oxazoles)
While the use of this compound for the direct synthesis of oxazoles is a specialized area, the underlying principles of enaminone chemistry can be applied. Generally, the synthesis of oxazoles often involves the cyclization of β-acylamino ketones or the reaction of diazocarbonyl compounds with amides. rsc.orgmdpi.comorganic-chemistry.org For example, a method for the synthesis of functionalized oxazoles involves the rhodium(II) catalyzed reaction of diazocarbonyl compounds with amides to form β-carbonyl amides, which are then cyclodehydrated to the corresponding oxazoles. rsc.org Although not a direct utilization of this compound, this illustrates a common strategy for oxazole (B20620) formation that could potentially be adapted.
Precursors for Multi-Functionalized Molecular Architectures
The utility of this compound extends beyond the synthesis of simple heterocycles to its role as a precursor for more complex, multi-functionalized molecular architectures. acs.orgrsc.org Its participation in multicomponent reactions (MCRs) is particularly noteworthy in this regard. MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering significant advantages in terms of efficiency and atom economy.
The B(C6F5)3-catalyzed multicomponent reaction of vicinal tricarbonyl compounds, enamines (which can be formed in situ from enaminones), and nucleophiles is a prime example of how this compound can be a linchpin in the assembly of highly functionalized pyrroles. rsc.org This approach allows for the easy installation of a diverse range of functional groups at the 5α position of the pyrrole ring. rsc.org Similarly, the rhodium-catalyzed three-component synthesis of pyrazolo[5,1-a]isoquinolines demonstrates the power of enaminones to orchestrate complex bond-forming cascades, leading to intricate tricyclic structures. acs.org
Strategies for Scaffold Diversity and Structural Elaboration
A key advantage of using this compound in organic synthesis is the potential for generating scaffold diversity and enabling further structural elaboration. The initial heterocyclic products derived from this building block can serve as platforms for subsequent chemical transformations, leading to a wide range of analogues with diverse biological activities.
One strategy for achieving scaffold diversity lies in the choice of reaction partners and conditions. By varying the active methylene compound in reactions with this compound, a library of substituted pyridinones can be generated. Similarly, in multicomponent reactions, altering any of the starting materials can lead to a different final product.
Furthermore, the functional groups present in the heterocyclic products can be manipulated to introduce additional complexity. For example, a substituent on the heterocyclic ring could be modified through cross-coupling reactions, or a reactive handle could be introduced to allow for the attachment of other molecular fragments. The development of one-pot, two-step protocols, such as the synthesis of 2-acetyl-1H-pyrroles from N-propargylic β-enaminones, provides a rapid route to functionalized heterocycles that are ripe for further derivatization. acs.org The ability to generate diverse and complex molecules from a relatively simple and accessible starting material underscores the significant value of this compound in modern drug discovery and organic synthesis.
Theoretical and Computational Chemistry Studies of N,n Dimethyl 3 Oxoprop 2 Enamide
Quantum Mechanical Analysis of Electronic Structure and Bonding
N,N-Dimethyl-3-oxoprop-2-enamide is characterized as a "push-pull" system, where the electron-donating dimethylamino group (-N(CH₃)₂) is conjugated with the electron-withdrawing formyl group (-CHO) through a carbon-carbon double bond. wikipedia.org This electronic arrangement significantly influences the molecule's structure, stability, and reactivity.
Quantum mechanical calculations, particularly using Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure and bonding. tandfonline.comtandfonline.com These studies reveal a substantial degree of electron delocalization across the π-system. The nitrogen lone pair participates in resonance, donating electron density into the conjugated system, which is subsequently withdrawn by the electronegative oxygen atom of the carbonyl group.
This push-pull effect leads to a notable polarization of the molecule, with increased electron density on the oxygen atom and a partial positive charge on the nitrogen atom. Consequently, the C-N bond exhibits partial double bond character, leading to a higher rotational barrier compared to a typical C-N single bond. Conversely, the C=C double bond experiences a degree of bond length equalization due to the delocalization, making it slightly longer than a typical isolated double bond. rsc.org
Natural Bond Orbital (NBO) analysis is a computational tool that can quantify these electronic interactions by analyzing the delocalization of electron density between filled and unfilled orbitals. researchgate.net For this compound, NBO analysis would likely show a significant interaction between the nitrogen lone pair orbital (n) and the π* antibonding orbitals of the C=C and C=O bonds, providing a quantitative measure of the electron delocalization and the push-pull effect.
Table 1: Expected Trends in Bond Lengths of this compound based on Computational Studies of Analogous Systems
| Bond | Expected Characteristic |
| C=O | Elongated compared to a simple aldehyde due to resonance. |
| C-C (single) | Shortened due to partial double bond character. |
| C=C (double) | Elongated due to electron delocalization. |
| C-N | Shortened due to partial double bond character. |
Conformational Analysis and Molecular Geometry Optimization
The conformational landscape of this compound is primarily defined by rotation around the C-N and C-C single bonds within the conjugated system. Computational geometry optimization can identify the most stable conformers and the energy barriers between them. nih.gov
Due to the partial double bond character of the C-N bond, rotation is restricted, leading to the possibility of distinct rotational isomers (rotamers). chemrxiv.org The most stable conformation is expected to be planar or nearly planar to maximize π-orbital overlap and electron delocalization. nih.gov Theoretical calculations on similar vinylogous amides and enamines have shown that planar conformations are indeed the most stable. wikipedia.org
The two primary planar conformers would be the s-trans and s-cis isomers with respect to the C-C single bond. The relative energies of these conformers would be determined by a balance of steric hindrance between the dimethylamino group and the rest of the molecule, and the electronic stabilization gained from conjugation. nih.gov Furthermore, rotation of the dimethylamino group itself can lead to different spatial arrangements of the methyl groups relative to the main chain.
Table 2: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Expected Stable Conformations |
| O=C-C=C | Defines the orientation of the carbonyl group. | ~180° (s-trans) or ~0° (s-cis) |
| C=C-C-N | Defines the planarity of the main conjugated chain. | Close to 180° or 0° |
| C-C-N-(CH₃)₂ | Describes the orientation of the dimethylamino group. | Planar or near-planar |
Computational Predictions of Reaction Mechanisms and Energy Landscapes
Computational chemistry provides a powerful tool for investigating the reaction mechanisms of this compound. nih.gov The molecule possesses both nucleophilic and electrophilic centers, suggesting a rich and varied reactivity. The electron-rich β-carbon (the carbon atom adjacent to the nitrogen) is a likely site for electrophilic attack, while the carbonyl carbon is susceptible to nucleophilic addition. openochem.orgmasterorganicchemistry.com
Transition state theory, combined with quantum mechanical calculations, allows for the determination of activation energies and the identification of transition state structures for various potential reactions. researchgate.netnih.gov For example, the mechanism of hydrolysis, a common reaction for amides, could be computationally modeled to determine whether it proceeds via an acid- or base-catalyzed pathway and to identify the rate-determining step.
Furthermore, the energy landscapes of pericyclic reactions, such as cycloadditions, in which this compound could participate as a diene or dienophile, can be mapped out. nih.gov These calculations would provide insights into the feasibility and stereoselectivity of such reactions.
Table 3: Predicted Reactive Sites and Potential Reactions of this compound
| Reactive Site | Type of Reactivity | Potential Reactions |
| Carbonyl Carbon | Electrophilic | Nucleophilic addition (e.g., with Grignard reagents, hydrides) |
| β-Carbon | Nucleophilic | Electrophilic addition, Michael addition |
| Oxygen Atom | Nucleophilic | Protonation, coordination to Lewis acids |
| α,β-Unsaturated System | Dienophile/Diene | Diels-Alder reactions |
Ab Initio and DFT Calculations of Spectroscopic Properties
Theoretical calculations are invaluable for interpreting and predicting the spectroscopic properties of molecules like this compound. rsc.org
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the normal modes of the molecule. researchgate.net This allows for the assignment of experimental infrared (IR) and Raman spectra. Key vibrational modes would include the C=O stretch, the C=C stretch, and the C-N stretch, whose frequencies would be sensitive to the degree of electron delocalization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These predictions can aid in the assignment of experimental NMR spectra and provide insights into the electronic environment of the different atoms. The chemical shift of the β-carbon, for instance, is expected to be significantly upfield due to the electron-donating effect of the nitrogen atom.
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. researchgate.net For this compound, a prominent π → π* transition is expected due to the extended conjugated system, and the position of this absorption would be sensitive to the electronic nature of the substituents and the solvent environment. rsc.org
Table 4: Predicted Spectroscopic Features of this compound
| Spectroscopy | Feature | Predicted Observation |
| IR | C=O stretching frequency | Lower than a typical aldehyde due to resonance. |
| ¹³C NMR | Chemical shift of β-carbon | Shielded (upfield) compared to a typical alkene carbon due to the amino group. |
| UV-Vis | λmax of π → π* transition | In the UV region, with the exact wavelength dependent on solvent polarity. |
Catalytic Roles and Applications of N,n Dimethyl 3 Oxoprop 2 Enamide and Its Derivatives
Ligand Design and Evaluation in Metal Catalysis
The design of effective ligands is crucial for the development of novel transition metal catalysts. N,N-Dimethyl-3-oxoprop-2-enamide and its derivatives, particularly those belonging to the class of β-ketoaminates, can act as versatile ligands for a variety of metal ions. The coordination chemistry of these ligands is influenced by the presence of both a hard oxygen donor and a softer nitrogen donor, allowing for fine-tuning of the electronic and steric properties of the resulting metal complexes.
Research into related β-ketoiminate ligands has shown their ability to form stable complexes with a range of transition metals. These complexes have demonstrated catalytic activity in various organic transformations. For example, palladium complexes bearing phosphanyl-β-ketoiminate ligands have been shown to be highly active catalysts for the Heck coupling reaction of aryl halides with acrylates. The modular nature of these ligands allows for the synthesis of complexes with tailored catalytic properties.
While direct studies on the catalytic applications of metal complexes with this compound as a primary ligand are not extensively documented, the established catalytic utility of structurally similar β-ketoiminate and β-diketiminate complexes suggests a strong potential for this class of compounds. The ability to modify the substituents on both the nitrogen and the carbon backbone of the enamide provides a pathway to a diverse library of ligands for catalytic screening.
Table 1: Examples of Catalytic Applications of Metal Complexes with Related β-Ketoiminate Ligands
| Catalyst Type | Reaction | Substrates | Key Findings |
| Palladium(II)-phosphanyl-β-ketoiminate | Heck Coupling | Aryl iodides, Aryl bromides, Acrylates | High catalytic activity for C-C bond formation. |
| Cobalt(II) and Copper(II) β-ketoenaminates | Redox-induced decomposition | (Z)-1-R¹-2-(4',4'-R²-2'-oxazolin-2'-yl)-eth-1-en-1-ate | Formation of stable Co(III) and Cu(II) complexes. |
| Platinum(II) β-ketoimine | Cyclometalation | (3Z)-4-amino-3-penten-2-one | Formation of isomeric complexes with distinct photophysical properties. |
| Magnesium β-diketiminate | Tishchenko reaction | Aldehydes | Acts as a pre-catalyst for the disproportionation of aldehydes. |
Substrate in Transition Metal-Catalyzed Processes
Enamides, including this compound, are valuable substrates in a variety of transition metal-catalyzed reactions due to the reactivity of their carbon-carbon double bond and the influence of the amide group. These reactions often provide efficient routes to complex nitrogen-containing molecules.
One notable application is in hydroformylation reactions . A highly enantioselective rhodium-catalyzed reductive hydroformylation of α-substituted enamides has been developed to produce chiral 1,3-amino alcohols, which are important pharmaceutical intermediates. researchgate.netnih.gov While this study focused on α-substituted enamides, the fundamental reactivity of the enamide functional group suggests that this compound could also serve as a substrate in similar transformations, potentially leading to valuable β-amino aldehyde or alcohol derivatives.
The Heck reaction is another powerful tool for the functionalization of alkenes. Palladium-catalyzed Heck reactions of amides with vinyl arenes have been reported, demonstrating the feasibility of C-C bond formation at the α-position of the amide. nih.gov Although direct examples with this compound are not prominent in the literature, the general reactivity of enamides in Heck reactions suggests its potential as a substrate for creating more complex molecular architectures. beilstein-journals.org
Furthermore, transition metal-catalyzed reactions involving β-keto amides highlight the synthetic potential of this class of compounds. researchgate.net For instance, palladium-catalyzed intermolecular acylative Heck reactions have been achieved using imides as acyl electrophiles, showcasing the versatility of amide-containing structures in cross-coupling reactions. nih.gov
Table 2: Examples of Transition Metal-Catalyzed Reactions with Enamide and Amide Substrates
| Reaction Type | Catalyst System | Substrate Class | Product Class |
| Asymmetric Reductive Hydroformylation | Rhodium / Chiral Phosphine Ligand | α-Substituted Enamides | Chiral 1,3-Amino Alcohols |
| Aryl-to-alkyl Radical Relay Heck Reaction | Palladium / Xantphos | N-(2-iodophenyl)-N-methylhexanamide, Styrene | α-Alkylated Amides |
| Acylative Heck Reaction | Palladium / DPEphos | N-Benzoylglutarimides, Norbornene | α,β-Unsaturated Ketones |
Investigation of Organocatalytic Applications
Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, and the electron-deficient nature of the double bond in this compound makes it a promising candidate as a Michael acceptor in conjugate addition reactions.
The organocatalytic Michael addition of various nucleophiles to α,β-unsaturated carbonyl compounds is a well-established method for C-C and C-X (X = S, N, etc.) bond formation. Studies on the conjugate addition of secondary β-ketoamides to α,β-unsaturated carbonyls, often utilizing bifunctional thiourea (B124793) catalysts, have demonstrated high enantioselectivity. nih.gov This suggests that this compound could react with a range of carbon and heteroatom nucleophiles under organocatalytic conditions.
Specifically, the sulfa-Michael addition of thiols to activated alkenes is a highly efficient reaction. Organocatalytic versions of this reaction have been developed for various enone systems. mdpi.com Given the structural similarities, it is conceivable that this compound could undergo facile and stereoselective sulfa-Michael addition, providing access to valuable β-thio-substituted amide derivatives. The reaction kinetics of thiol-Michael additions to N-acrylamides have been studied, indicating that the reaction mechanism can be complex and influenced by factors such as product decomplexation from the catalyst. nih.gov
Furthermore, the aza-Michael reaction , involving the addition of nitrogen nucleophiles, is another important transformation. Organocatalytic asymmetric aza-Michael reactions of amines and amides to various acceptors have been extensively reviewed, highlighting the broad scope of this methodology for the synthesis of chiral nitrogen-containing compounds. beilstein-journals.org
Table 3: Examples of Organocatalytic Michael Additions to Related Acceptors
| Reaction Type | Catalyst Type | Nucleophile | Michael Acceptor | Key Findings |
| Conjugate Addition | Bifunctional Thiourea | Secondary β-ketoamides | α,β-Unsaturated carbonyls | High enantioselectivity (up to 99% ee). nih.gov |
| Sulfa-Michael Addition | Triaryliminophosphorane | Alkyl Thiols | Enone Diesters | Formation of enantioenriched sulfa-Michael adducts. mdpi.com |
| Michael Addition | (R,R)-1,2-Diphenylethylenediamine-derived thiourea | Isobutyraldehyde | Maleimides | High yield and enantioselectivity in aqueous media. ua.es |
Analytical Methodologies in the Study of N,n Dimethyl 3 Oxoprop 2 Enamide
Chromatographic Techniques for Separation and Purification (e.g., HPLC, GC)
Chromatographic methods are essential for the separation of N,N-Dimethyl-3-oxoprop-2-enamide from reaction mixtures and for the assessment of its purity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are applicable, with the choice depending on the volatility and thermal stability of the compound.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of polar, non-volatile compounds like this compound. Reversed-phase HPLC is commonly employed for compounds of similar polarity.
Stationary Phase: A C18 column is a typical choice, offering a non-polar stationary phase that separates compounds based on their hydrophobicity.
Mobile Phase: A gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, is often used. The gradient allows for the efficient elution of compounds with a range of polarities. wikipedia.org The addition of a small amount of acid, like formic acid, can improve peak shape for amine-containing compounds.
Detection: A UV detector is highly effective for this compound due to the presence of the conjugated π-system, which absorbs UV light. A photodiode array (PDA) detector can provide additional spectral information.
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. The applicability of GC to this compound would depend on its boiling point and whether it degrades at the temperatures required for vaporization. Derivatization to a more volatile silyl (B83357) derivative can sometimes be employed for less volatile amides to facilitate GC analysis. nih.gov
Column: A capillary column with a polar stationary phase, such as one containing polyethylene (B3416737) glycol (wax-type column), would be appropriate for separating polar analytes.
Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) are standard for many organic analyses. For more detailed structural information, GC can be coupled with a mass spectrometer (GC-MS). researchgate.net
Advanced Spectroscopic Characterization Techniques (e.g., High-Resolution NMR, IR, UV-Vis)
Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be used. Due to the hindered rotation around the amide C-N bond, separate signals for the two N-methyl groups may be observed. researchgate.net
¹H NMR: The spectrum would be expected to show signals for the vinyl protons, with their chemical shifts and coupling constants providing information about their stereochemistry. The N-methyl protons would likely appear as two singlets, and the protons of the oxo-group would also have a characteristic chemical shift.
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon, the carbons of the C=C double bond, and the N-methyl carbons.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl groups and the carbon-carbon double bond.
C=O Stretching: The conjugated ketone and the amide carbonyl would each have a characteristic stretching frequency. Typically, conjugated ketones show a C=O stretch at a lower wavenumber (around 1666-1685 cm⁻¹) compared to saturated ketones. youtube.com The amide C=O stretch would also be present in this region.
C=C Stretching: The carbon-carbon double bond of the enone system would show a stretching vibration in the region of 1600-1640 cm⁻¹.
C-N Stretching: The stretching of the carbon-nitrogen bond of the amide would also be observable.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the conjugated π-system of a molecule. This compound, being a conjugated enone, is expected to have a strong absorption in the UV region.
π → π Transition:* The conjugated system of the enone will give rise to an intense π → π* transition, likely in the range of 215-250 nm. youtube.com
n → π Transition:* A weaker n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, may also be observed at a longer wavelength. masterorganicchemistry.com
Mass Spectrometry for Structural Elucidation and Purity Assessment
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
Environmental Fate and Degradation Studies of Enamide Structures
Photochemical Degradation Pathways
The absorption of ultraviolet (UV) radiation can induce photochemical reactions in organic molecules, leading to their transformation and degradation. For enamide structures, the conjugated system of the enone and amide functionalities is expected to be the primary site of photochemical activity.
Direct photolysis is a significant degradation pathway for many organic compounds in sunlit surface waters and the atmosphere. The enone moiety within the enamide structure is known to undergo various photochemical reactions. These can include:
[2+2] Cycloadditions: Enones can dimerize or react with other alkenes present in the environment to form cyclobutane (B1203170) rings. This process is often more efficient for cyclic enones but can also occur with acyclic compounds. magadhmahilacollege.org
Geometric Isomerization: The absorption of light can lead to the isomerization of the carbon-carbon double bond from the typically more stable E-isomer to the Z-isomer. This can alter the compound's physical properties and biological activity. magadhmahilacollege.org
Photoreduction: In the presence of a hydrogen donor, such as certain solvents or other organic molecules, the excited enone can be reduced. For instance, aryl ketones are known to yield pinacols upon irradiation in alcohols. magadhmahilacollege.org
Studies on the structurally related compound N,N-dimethylacrylamide (DMAA) indicate that the acrylamide (B121943) group is susceptible to photoinitiated polymerization. nih.govnih.gov This suggests that the enamide double bond can be a point of radical attack, potentially leading to the formation of oligomers or polymers in the environment. The photolysis of tryptophan in the presence of acrylamide showed that acrylamide could quench the photochemical reaction, indicating an interaction with the excited state of other molecules. nih.gov
Furthermore, the photodegradation of N-Nitrosodimethylamine (NDMA) is wavelength-dependent, with shorter UV wavelengths leading to more efficient degradation. nih.govpacewater.com While structurally different, this highlights the importance of the specific light spectrum available in different environmental compartments. The presence of photosensitizers, such as humic substances in natural waters, can also accelerate photochemical degradation by transferring energy to the target molecule.
The table below summarizes potential photochemical reactions of enamide structures based on studies of related compounds.
| Photochemical Process | Description | Potential Products | Influencing Factors | Reference |
| Direct Photolysis | Direct absorption of UV light leading to molecular rearrangement or fragmentation. | Isomers, cleavage products. | Wavelength of light, quantum yield of the compound. | nih.gov |
| [2+2] Cycloaddition | Dimerization or reaction with other unsaturated compounds upon photoexcitation. | Cyclobutane dimers or adducts. | Concentration of the enamide and other reactive species. | magadhmahilacollege.org |
| Geometric Isomerization | Conversion between E and Z isomers around the C=C double bond. | Geometric isomers with different properties. | Light intensity and wavelength. | magadhmahilacollege.org |
| Photoinitiated Polymerization | Radical-induced polymerization of the vinyl group. | Oligomers and polymers. | Presence of initiators and radical scavengers. | nih.govnih.gov |
| Photosensitized Degradation | Degradation initiated by energy transfer from an excited photosensitizer (e.g., humic acids). | Oxidized or rearranged products. | Concentration and type of photosensitizers in the water. | magadhmahilacollege.org |
Chemical Degradation Processes in Environmental Matrices
In addition to photochemical reactions, enamide structures are subject to chemical degradation in environmental matrices such as water and soil. The principal abiotic chemical degradation processes are hydrolysis and oxidation.
Hydrolysis: The amide bond in enamides can undergo hydrolysis, although amides are generally stable to hydrolysis under neutral pH conditions. The rate of hydrolysis is significantly influenced by pH, with faster rates typically observed under acidic or basic conditions. Guanine, which contains an amide group, can be hydrolyzed with strong acid. wikipedia.org The presence of the enone system may influence the stability of the amide bond. Studies on the degradation of N,N-dimethylacetamide (DMAC), a related amide, have shown that it can be degraded through photocatalytic oxidation, which involves hydrolysis steps. researchgate.net The hydrolysis of an enamide would likely yield a β-keto acid and a secondary amine (in this case, dimethylamine).
Oxidation: The electron-rich double bond of the enamide is susceptible to oxidation. Common environmental oxidants include hydroxyl radicals (•OH), which are formed photochemically in water and air, and ozone. The reaction with hydroxyl radicals is expected to be a major degradation pathway in the atmosphere and in sunlit surface waters. For N,N-diethyl-m-toluamide (DEET), photo-oxidation via hydroxyl radical-mediated degradation is a rapid process in the atmosphere. nih.gov The double bond can be cleaved by ozonolysis, leading to the formation of smaller, more oxidized molecules.
The table below outlines the expected chemical degradation processes for enamide structures in environmental matrices.
| Degradation Process | Matrix | Description | Potential Products | Influencing Factors | Reference |
| Hydrolysis | Water, Soil | Cleavage of the amide bond. | β-keto acid, Dimethylamine | pH, Temperature | wikipedia.orgresearchgate.net |
| Oxidation (by •OH) | Water, Air | Reaction with hydroxyl radicals at the double bond or methyl groups. | Hydroxylated derivatives, epoxides, cleavage products. | Concentration of •OH, presence of radical scavengers. | nih.gov |
| Ozonolysis | Air, Water | Cleavage of the C=C double bond by ozone. | Aldehydes, carboxylic acids. | Ozone concentration. | mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
